N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a 4-fluorophenylacetamide moiety linked via a thioether bridge at position 5. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity due to its electron-withdrawing properties .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS2/c19-12-4-6-13(7-5-12)22-14(25)10-26-17-15-16(20-11-21-17)23-18(27-15)24-8-2-1-3-9-24/h4-7,11H,1-3,8-10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNMQXSAHHUISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyrimidine ring system.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via coupling reactions, often using palladium-catalyzed cross-coupling methods.
Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazolopyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, organometallics, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating cellular pathways and molecular interactions.
Chemical Biology: The compound serves as a probe to study biological systems and their responses to chemical stimuli.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound F813-0944 (N-(2,4-dimethylphenyl)-2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide)
- Structural Differences : Replaces the 4-fluorophenyl group with a 2,4-dimethylphenyl substituent.
- Impact : Methyl groups are electron-donating, which may reduce electrophilic interactions compared to the fluorine substituent. The bulkier dimethyl group could hinder target binding or alter solubility .
- Molecular Formula : C₂₀H₂₃N₅OS₂ (Molecular Weight: 429.56 g/mol) vs. the target compound’s C₁₉H₂₀FN₅OS₂ (Molecular Weight: 421.52 g/mol).
7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives (e.g., Compound 19)
- Structural Differences: Features a phenyl group at position 7 and a hydroxycoumarin-thienopyrimidine hybrid.
- Impact : The extended π-system in compound 19 may enhance fluorescence properties but reduce cell permeability. Microwave-assisted synthesis (as reported in ) could improve yield compared to conventional methods used for the target compound .
Acetamide Derivatives with Heterocyclic Modifications
N-(4-Acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide (BD630840)
- Structural Differences : Replaces the thiazolo[4,5-d]pyrimidine core with a thiadiazole ring.
- Molecular weight (C₁₃H₁₅N₃O₂S: 289.34 g/mol) is significantly lower, suggesting differences in pharmacokinetics .
Perfluoroalkylthio Acetamides (e.g., CAS 2738952-61-7)
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : While F813-0944 and the target compound share a thiazolo-pyrimidine core, the fluorine substituent may confer superior metabolic stability over methyl groups .
- Toxicity : Perfluoroalkyl derivatives () highlight the importance of substituent choice in mitigating environmental risks, which should be evaluated for the fluorophenyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
